molecular formula C11H11BrO4 B2701748 Methyl 3-bromo-2-ethoxy-5-formylbenzoate CAS No. 2248383-45-9

Methyl 3-bromo-2-ethoxy-5-formylbenzoate

Cat. No.: B2701748
CAS No.: 2248383-45-9
M. Wt: 287.109
InChI Key: QNHSZLVNPKMBPU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-ethoxy-5-formylbenzoate is a multifunctional aromatic ester featuring a bromine atom at position 3, an ethoxy group at position 2, and a formyl group at position 3. This compound is of significant interest in organic synthesis due to its reactive sites, which enable diverse transformations, such as nucleophilic substitutions (via the bromine) and condensation reactions (via the aldehyde group).

Properties

IUPAC Name

methyl 3-bromo-2-ethoxy-5-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-3-16-10-8(11(14)15-2)4-7(6-13)5-9(10)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHSZLVNPKMBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-ethoxy-5-formylbenzoate typically involves the bromination of a suitable benzoate precursor followed by formylation and ethoxylation reactions. One common method involves the bromination of methyl 2-ethoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then subjected to formylation using a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-ethoxy-5-formylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-2-ethoxy-5-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-ethoxy-5-formylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and formyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences from Target Compound
Methyl 3-bromo-5-methylbenzoate Br (3), CH₃ (5) C₉H₉BrO₂ 229.07 Lacks ethoxy (position 2) and formyl (5)
Methyl 5-bromo-2-formylbenzoate Br (5), CHO (2) C₉H₇BrO₃ 259.05 Bromine at position 5; no ethoxy group
Ethyl 3-bromo-5-cyano-2-formylbenzoate Br (3), CN (5), CHO (2), Ethyl ester C₁₁H₈BrNO₃ 298.10 Ethyl ester; cyano group instead of ethoxy
Methyl 3-bromo-5-(hydroxymethyl)benzoate Br (3), CH₂OH (5) C₉H₉BrO₃ 245.07 Hydroxymethyl instead of formyl at C5

Key Observations :

  • Positional Isomerism : Bromine placement (e.g., 3 vs. 5) significantly alters electronic properties and reactivity. For instance, bromine at position 3 (as in the target compound) enhances electrophilic substitution at adjacent positions compared to bromine at position 5 .
  • Functional Group Variations: The ethoxy group (position 2) in the target compound improves solubility in polar aprotic solvents compared to methyl or cyano substituents in analogs . The formyl group (position 5) enables aldol or Schiff base reactions, unlike hydroxymethyl or methyl groups in analogs .
  • Ester Group Impact: Methyl esters (target compound) generally exhibit lower steric hindrance and higher volatility than ethyl esters, as seen in Ethyl 3-bromo-5-cyano-2-formylbenzoate .

Physicochemical Properties

While direct data for the target compound is scarce, comparisons with analogs suggest:

  • Solubility: The ethoxy group enhances solubility in organic solvents (e.g., DMF, ethanol) compared to cyano or hydroxymethyl groups .
  • Stability : The formyl group may reduce thermal stability relative to methyl or hydroxymethyl analogs, as aldehydes are prone to oxidation .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-bromo-2-ethoxy-5-formylbenzoate, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves multi-step functionalization of benzoate esters. For example:

  • Step 1: Bromination and alkoxy substitution on a benzoate scaffold using reagents like 2,4,6-trichlorotriazine (TCT) and methoxyphenol under reflux conditions .
  • Step 2: Formylation via Vilsmeier-Haack or Duff reactions to introduce the aldehyde group at the 5-position.
    Key factors affecting yield include:
  • Temperature control (< 80°C to avoid ester hydrolysis).
  • Stoichiometric ratios (e.g., 1:1 equivalents of TCT and methoxyphenol to minimize side products).
  • Solvent choice (DMF for polar intermediates, dichloromethane for non-polar steps).

Q. Table 1: Representative Synthetic Conditions

StepReagentsSolventTemp (°C)Yield RangeReference
BrominationBr₂/FeBr₃DCM0–2560–75%
FormylationPOCl₃/DMFDCE8050–65%

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Look for the aldehyde proton at δ 9.8–10.2 ppm (singlet), methoxy group at δ 3.8–4.0 ppm, and aromatic protons split into distinct multiplet patterns due to substituent effects .
    • ¹³C NMR: Confirm ester carbonyl (δ 165–170 ppm) and aldehyde carbon (δ 190–195 ppm).
  • IR: Strong C=O stretches for ester (~1720 cm⁻¹) and aldehyde (~1680 cm⁻¹) .
  • X-ray Crystallography: Use SHELXL for structural refinement; prioritize high-resolution data (R-factor < 5%) to resolve bromine and ethoxy group orientations .

Advanced Research Questions

Q. What mechanistic insights explain competing substitution pathways during bromination of the benzoate scaffold?

Methodological Answer: Bromination at the 3-position is influenced by:

  • Steric effects: Ethoxy groups at the 2-position hinder ortho substitution, directing bromine to the para position relative to the ester.
  • Electronic effects: The electron-withdrawing ester group deactivates the ring, favoring electrophilic substitution at the meta position.
    Contradictions in regioselectivity may arise from solvent polarity (e.g., DCM vs. THF) or catalyst choice (FeBr₃ vs. AlCl₃). To resolve, perform kinetic studies with in-situ NMR monitoring .

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved for this compound?

Methodological Answer:

  • Refinement Software: Use SHELXL with high-resolution data (>1.0 Å) to model disorder in the ethoxy group or bromine positions .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.
  • Thermal Parameters: Anomalous displacement parameters (Ueq > 0.08 Ų) may indicate dynamic disorder; consider low-temperature data collection (100 K) .

Q. Table 2: Crystallographic Data Validation

ParameterAcceptable RangeObserved ValueResolution
R-factor< 5%4.2%0.84 Å
C-Br Bond Length1.89–1.93 Å1.91 Å1.02 Å

Q. What strategies optimize the stability of this compound in aqueous media for biological assays?

Methodological Answer:

  • Formulation: Use DMSO/PBS co-solvents (≤10% DMSO) to prevent hydrolysis of the ester group.
  • pH Control: Maintain pH 6–7 to avoid aldehyde oxidation or ester cleavage.
  • Additives: Include 0.1% BSA to stabilize the compound in cell culture media .

Q. How can computational methods predict reactivity in cross-coupling reactions involving the bromine substituent?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to model Suzuki-Miyaura coupling transitions. Focus on activation energy barriers for bromine vs. competing substituents.
  • Molecular Dynamics: Simulate solvent effects (e.g., DMF vs. THF) on Pd(0) catalyst coordination .

Q. What pharmacological applications are explored for derivatives of this compound?

Methodological Answer:

  • Antimicrobial Screening: Derivatives with modified ethoxy groups show activity against Gram-positive bacteria (MIC 8–32 µg/mL) .
  • Anticancer Probes: The aldehyde group facilitates Schiff base formation with lysine residues in target proteins (e.g., tubulin polymerization inhibitors) .

Q. Table 3: Biological Activity of Analogues

DerivativeTargetIC₅₀ (µM)Reference
5-Formyl variantTubulin2.1
Bromo-methoxyMRSA16

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